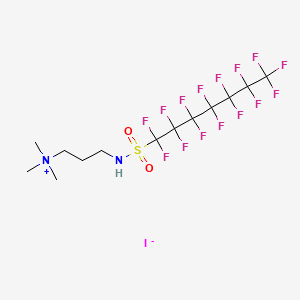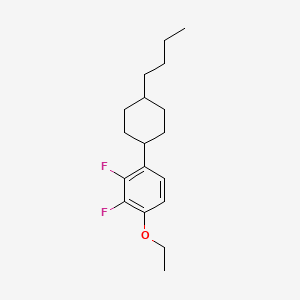
trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene: is a chemical compound with a complex structure that includes a butyl-cyclohexyl group, an ethoxy group, and two fluorine atoms attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the butyl-cyclohexyl group: This can be achieved through the hydrogenation of butylbenzene in the presence of a suitable catalyst.
Introduction of the ethoxy group: This step involves the reaction of the intermediate compound with ethyl alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids depending on the conditions.
Reduction: Reduction reactions may lead to the removal of the ethoxy group or the reduction of the benzene ring.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, where the fluorine atoms or the ethoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products
Oxidation: Formation of butyl-cyclohexyl ketone or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as liquid crystals for display technologies.
Mecanismo De Acción
The mechanism of action of trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- trans-1-(4-Butyl-cyclohexyl)-4-ethoxybenzene
- trans-1-(4-Butyl-cyclohexyl)-4-methoxy-2,3-difluoro-benzene
- trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-dichloro-benzene
Uniqueness
Compared to similar compounds, trans-1-(4-Butyl-cyclohexyl)-4-ethoxy-2,3-difluoro-benzene is unique due to the presence of both ethoxy and difluoro groups, which confer distinct chemical properties and reactivity. These features make it particularly valuable for specific applications in research and industry.
Propiedades
Número CAS |
415915-42-3 |
|---|---|
Fórmula molecular |
C18H26F2O |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
1-(4-butylcyclohexyl)-4-ethoxy-2,3-difluorobenzene |
InChI |
InChI=1S/C18H26F2O/c1-3-5-6-13-7-9-14(10-8-13)15-11-12-16(21-4-2)18(20)17(15)19/h11-14H,3-10H2,1-2H3 |
Clave InChI |
SPUIKFOOAHSYCG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CCC(CC1)C2=C(C(=C(C=C2)OCC)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



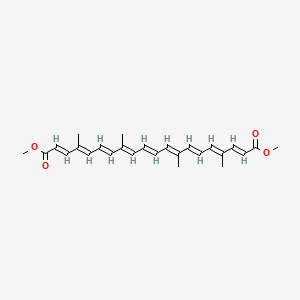
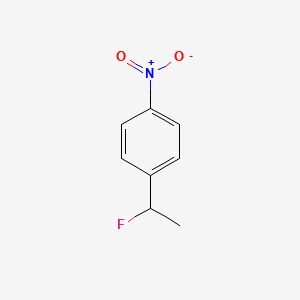
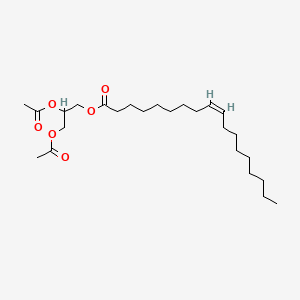

![2-[(1-Methyl-1h-indol-3-yl)methyl]benzoic acid](/img/structure/B13419005.png)
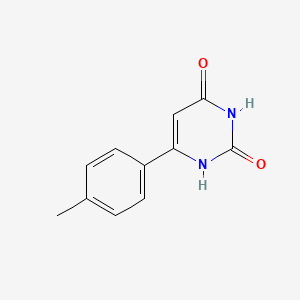
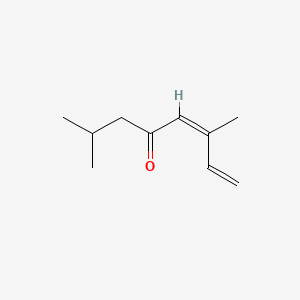

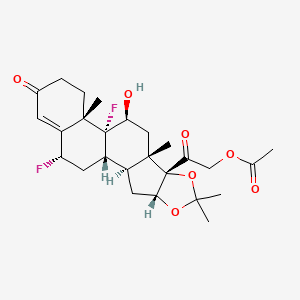

![(2E)-2-[(10R,13S)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid](/img/structure/B13419042.png)
![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butoxy]ethyl]cyclopentyl]acetate](/img/structure/B13419056.png)
